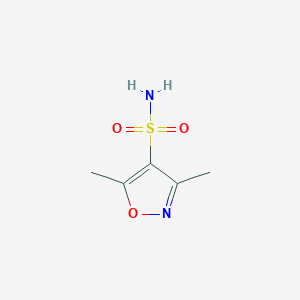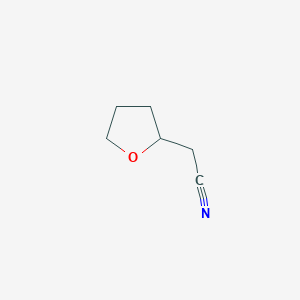
(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
Vue d'ensemble
Description
(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthetic Pathways and Chemical Transformations : Research highlights the utility of pyrazole derivatives, including those related to "(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid," in synthesizing novel organic compounds. For instance, studies have explored the synthesis of Pyrazolyl‐2‐pyrazolines and their oxidation to Bis(pyrazoles) as a means to develop new chemical entities with potential applications in drug development and material science A. Levai et al., 2004. Another study detailed the divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles, showcasing the versatility of pyrazole derivatives in organic synthesis L. Smyth et al., 2007.
Metal-Free Synthesis : A notable advancement in the field is the metal-free approach to synthesizing 3- or 5-CF3-Pyrazoles. This method emphasizes the role of solvent in directing the regioselectivity of the synthesis, highlighting the chemical’s application in creating structurally diverse compounds for further research and potential industrial applications V. M. Muzalevskiy et al., 2017.
Material Science and Corrosion Inhibition
Corrosion Inhibition : Pyrazoline derivatives have been studied for their effectiveness as corrosion inhibitors, indicating the potential industrial applications of these compounds in protecting metals against corrosion. This research underscores the chemical’s utility beyond pharmaceuticals, extending its relevance to material science and engineering H. Lgaz et al., 2018.
Antimicrobial and Antifungal Properties
Antimycobacterial Activity : Novel fluorinated pyrazolo-1,2,3-triazole hybrids have been synthesized and evaluated for antimycobacterial activity, showcasing the compound's potential in contributing to the development of new antimicrobial agents. This research exemplifies the ongoing exploration of pyrazole derivatives in medicinal chemistry, seeking new solutions for infectious diseases Narender Reddy Emmadi et al., 2015.
Catalysis and Chemical Reactions
Catalysis and Synthetic Applications : The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylation has been studied, highlighting the role of these compounds in facilitating chemical reactions. This area of research is crucial for developing more efficient and selective catalytic processes in organic chemistry A. Sidhom et al., 2018.
Propriétés
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(5-1-2-5)14(13-7)4-8(15)16/h3,5H,1-2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVUXKYBKOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424520 | |
| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957487-30-8 | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)


![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)








![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

